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Monogenic blood disorders, such as beta-thalassemia, are prime candidates for gene therapy.

[1] Correcting the genetic defect in utero offers the potential to prevent irreversible pathology by

leveraging the unique advantages of the fetal environment, including its small size, accessible

hematopoietic stem cell (HSC) populations in the liver, and an immature immune system that

may be tolerized to the gene editing machinery.[2]

C14-490 is a potent ionizable lipid that has been central to the development of LNP delivery

systems for in utero gene editing.[3] LNPs formulated with C14-490 can efficiently encapsulate

and deliver nucleic acid payloads, such as messenger RNA (mRNA) and single guide RNA

(sgRNA) for CRISPR-Cas9 systems, to fetal HSCs.[4][5] This approach enables direct in vivo

gene editing, offering a potentially safer and more accessible alternative to ex vivo cell

therapies.[6][7]

C14-490 Lipid Nanoparticle (LNP) Platform
LNPs are typically composed of four key components that self-assemble with the nucleic acid

cargo. The ionizable lipid is a critical element, as it is positively charged at a low pH, which

facilitates the encapsulation of negatively charged nucleic acids and, upon cellular uptake, aids

in the escape from the endosome.[4][8]

Core Components and Formulation
The modularity of LNPs allows for the optimization of their physicochemical properties and

biological activity.[3] A standard formulation consists of:
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Ionizable Lipid (C14-490): Facilitates nucleic acid encapsulation and endosomal escape. It

has a pKa of 5.94.[5]

Phospholipid (e.g., DOPE or DSPC): Provides structural stability to the lipid bilayer.[4][9]

Cholesterol: Enhances membrane rigidity and stability.[4][9]

PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene glycol-conjugated lipid that controls

particle size, prevents aggregation, and increases circulation time.[4][8]

LNP Optimization and Targeting
Research has shown that the formulation parameters of C14-490 LNPs can be systematically

optimized to improve gene editing efficacy. An optimized formulation, referred to as "B5,"

demonstrated a threefold increase in insertion and deletion (indel) frequency in the fetal liver

compared to the unoptimized "A0" formulation.[3]

To further enhance delivery to specific cell types, LNPs can be surface-functionalized with

targeting ligands. For HSCs, which express the CD45 receptor, C14-490 LNPs have been

conjugated with anti-CD45 antibody fragments (F(ab')₂).[3][6] These "Systematically optimized

Targeted Editing Machinery" (STEM) LNPs show significantly improved gene editing in fetal

HSCs compared to their untargeted counterparts.[3][10]

Quantitative Data and LNP Characterization
The physical characteristics of LNPs are critical to their function and are routinely measured.

Furthermore, in vivo efficacy is quantified by measuring the rate of gene editing at the target

locus.

Physicochemical Properties of C14-490 LNPs
The following table summarizes the characterization data for different C14-490 LNP

formulations used in proof-of-concept studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://www.medchemexpress.com/c14-490.html
https://www.researchgate.net/figure/Lipid-nanoparticle-design-for-cellular-uptake-and-endosomal-escape-Left-Ionizable-lipid_fig3_348574638
https://www.researchgate.net/figure/Size-and-zeta-potential-of-LNPs-A-Size-distributions-B-mean-size-reported-as_fig2_362713301
https://www.researchgate.net/figure/Lipid-nanoparticle-design-for-cellular-uptake-and-endosomal-escape-Left-Ionizable-lipid_fig3_348574638
https://www.researchgate.net/figure/Size-and-zeta-potential-of-LNPs-A-Size-distributions-B-mean-size-reported-as_fig2_362713301
https://www.researchgate.net/figure/Lipid-nanoparticle-design-for-cellular-uptake-and-endosomal-escape-Left-Ionizable-lipid_fig3_348574638
https://event.fourwaves.com/crisprmed25/abstracts/f4b8e4e7-88f0-48f2-8443-fc24e90c8284
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317576/
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317576/
https://www.pnas.org/doi/10.1073/pnas.2400783121
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317576/
https://www.researchgate.net/publication/382693208_In_utero_delivery_of_targeted_ionizable_lipid_nanoparticles_facilitates_in_vivo_gene_editing_of_hematopoietic_stem_cells
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://www.benchchem.com/product/b15574188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LNP Formulation Mean Size (nm)
Polydispersity
Index (PDI)

Encapsulation
Efficiency (%)

Untargeted LNPs ~80 - 100 < 0.2 > 90%

Targeted LNPs (STEM

LNPs)
~90 - 110 < 0.2 > 90%

(Data synthesized

from multiple sources

describing typical LNP

characteristics).[3][11]

[12][13]

In Vivo Gene Editing Efficacy
The efficacy of C14-490 LNPs for in utero gene editing was tested in mouse models by

targeting the transthyretin (TTR) gene. The percentage of indels was measured 5 days after a

single intravenous injection into E13.5 fetuses.

LNP Formulation Target Tissue / Cell
Mean Indel
Frequency (%)

Fold Increase vs.
Untargeted

B5 LNPs (Untargeted) Fetal Liver (Whole) ~15% -

STEM LNPs

(Targeted)
Fetal Liver (Whole) ~15% ~1x

B5 LNPs (Untargeted) Fetal HSCs ~2% -

STEM LNPs

(Targeted)
Fetal HSCs ~8% ~4x

(Data derived from

figures in Palanki et

al., PNAS, 2024).[3][6]
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This section provides detailed methodologies for the key experimental procedures involved in

using C14-490 LNPs for in utero gene editing.

LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs encapsulating SpCas9 mRNA and a target-

specific sgRNA.

Phase Preparation:

Aqueous Phase: Dilute the mRNA and sgRNA in an acidic buffer (e.g., 10-50 mM sodium

citrate, pH 4.0).[14]

Organic Phase: Dissolve C14-490, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A

common molar ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[15]

Microfluidic Mixing:

Load the aqueous and organic phase solutions into separate syringes.

Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a

controlled flow rate (e.g., total flow rate of 12 mL/min) and a defined volume ratio (typically

3:1 aqueous to organic).[14][15]

Purification and Concentration:

Immediately after mixing, dialyze the resulting LNP solution against phosphate-buffered

saline (PBS), pH 7.4, to remove ethanol and raise the pH.

Concentrate the LNPs using an ultrafiltration device (e.g., Amicon Ultra centrifugal filters).

[15]

Sterilization and Characterization:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.[12]
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In Utero Intravenous Injection in Mice
This surgical procedure is performed to deliver the LNP formulation directly to the fetal

circulation.

Animal Preparation:

Anesthetize a time-dated pregnant mouse (e.g., gestational day E13.5 - E16) using

isoflurane.[16]

Administer a local anesthetic (e.g., bupivacaine) at the planned incision site.

Surgical Procedure:

Perform a midline laparotomy to expose the uterine horns.[16]

Carefully exteriorize one uterine horn and position it for microscopic observation. Keep the

tissue moist with warm, sterile saline.

Identify a fetus and locate the vitelline vein, which is visible across the yolk sac.[16][17]

Injection:

Using a pulled-glass micropipette, inject a precise volume (e.g., 1-2 µL) of the C14-490
LNP solution directly into the vitelline vein. The typical dose is 1 mg/kg of total mRNA,

calculated based on estimated fetal weight.[3]

Closure and Recovery:

Gently return the uterine horn to the abdominal cavity.

Close the abdominal wall and skin using sutures.

Monitor the mouse during recovery until it is fully ambulatory.

Quantification of Gene Editing by Next-Generation
Sequencing (NGS)
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This protocol is used to determine the frequency of on-target edits in fetal tissues.

Tissue Harvest and DNA Isolation:

At a predetermined time point post-injection (e.g., 5 days), euthanize the mother and

harvest the fetal livers.

If analyzing HSCs, perform fluorescence-activated cell sorting (FACS) to isolate the

Lin-/Sca1+/cKit+ cell population.[3]

Isolate genomic DNA (gDNA) from the whole liver tissue or the sorted HSCs using a

standard extraction kit.

PCR Amplification:

Amplify the genomic region surrounding the CRISPR/Cas9 target site using high-fidelity

DNA polymerase. The primers should be designed to generate an amplicon of 200-300 bp.

[18]

NGS Library Preparation and Sequencing:

Prepare the PCR amplicons for deep sequencing using a library preparation kit compatible

with an NGS platform (e.g., Illumina). This involves adding sequencing adapters and

unique barcodes for multiplexing samples.[19]

Perform sequencing to generate a high number of reads for each sample.

Data Analysis:

Align the sequencing reads to the reference genome.

Analyze the aligned reads for the presence of insertions and deletions (indels) within a

window around the expected cut site.

Calculate the gene editing efficiency as the percentage of reads containing indels relative

to the total number of reads.[8][20]
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Visualized Workflows and Mechanisms
Diagrams created using Graphviz illustrate the key processes and pathways involved in C14-
490 LNP-mediated in utero gene editing.

General Experimental Workflow
The following diagram outlines the end-to-end process, from LNP creation to the final analysis

of gene editing outcomes.
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Fig. 1: Experimental workflow for in utero gene editing using C14-490 LNPs.
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LNP Cellular Uptake and Endosomal Escape
This diagram details the mechanism by which the LNP's nucleic acid cargo is released into the

cytoplasm of a target cell.
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Fig. 2: Mechanism of LNP endosomal escape driven by endosomal acidification.
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LNP Optimization Strategy
This diagram shows the logical progression of improving LNP efficacy through formulation

optimization and active targeting.

Outcome

A0 Formulation
(Unoptimized C14-490 LNP)

B5 Formulation
(Optimized C14-490 LNP)
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(Improved Lipid Ratios)
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Add Targeting Ligand
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Click to download full resolution via product page

Fig. 3: Logical progression of C14-490 LNP optimization for HSC targeting.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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